Murexid

Übersicht

Beschreibung

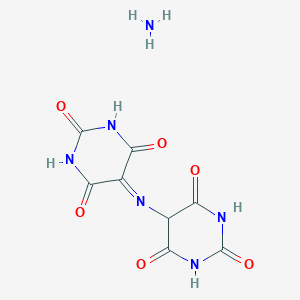

C₈H₅N₅O₆·NH₃ . It is the ammonium salt of purpuric acid and has been widely used in analytical chemistry as a complexometric indicator for titrations involving calcium, copper, nickel, cobalt, and other metal ions . Murexide is known for its vibrant color changes, making it a valuable tool in various chemical analyses.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Colorimetric Reagent

Murexide is widely used as a colorimetric reagent for the determination of metal ions in complexometric titrations. It forms colored complexes with various metal ions, which allows for their quantification in different samples. This property is particularly useful in the analysis of transition metals such as copper and nickel .

Table 1: Metal Ion Detection Using Murexide

| Metal Ion | Color Change | Detection Limit |

|---|---|---|

| Copper (II) | Purple to Yellow | 0.01 mg/L |

| Nickel (II) | Purple to Green | 0.05 mg/L |

| Cobalt (II) | Purple to Blue | 0.02 mg/L |

Biochemistry

Nucleic Acid and Protein Studies

In biochemistry, murexide is employed to study nucleic acids and proteins. It aids in understanding molecular interactions, which is crucial for drug development and genetic research. For instance, murexide can be used to assess the binding affinity of drugs to DNA or proteins by observing changes in fluorescence .

Case Study: Drug Binding Affinity

A study demonstrated that murexide could effectively monitor the interaction between a newly synthesized drug and DNA. The fluorescence intensity changes indicated a strong binding affinity, suggesting potential therapeutic applications.

Environmental Science

Heavy Metal Detection

Murexide plays a significant role in environmental science by detecting and analyzing heavy metals in environmental samples. Its sensitivity allows for effective pollution monitoring, ensuring compliance with safety regulations .

Table 2: Application in Environmental Monitoring

| Sample Type | Heavy Metal Detected | Method Used |

|---|---|---|

| Water | Lead | Spectrophotometry |

| Soil | Cadmium | Colorimetric Analysis |

Pharmaceuticals

Formulation Enhancements

In pharmaceuticals, murexide's properties are utilized to enhance the stability and efficacy of certain medications. It acts as a stabilizing agent in formulations, which is vital for patient safety and treatment outcomes .

Case Study: Stabilization of Anticancer Drugs

Research has shown that incorporating murexide into anticancer drug formulations significantly improved their stability under various storage conditions, leading to better therapeutic efficacy.

Education

Laboratory Experiments

Murexide is commonly used in educational settings for teaching analytical techniques and chemical reactions. It provides students with hands-on experience in conducting experiments involving metal ion detection and understanding colorimetric methods .

Emerging Applications

Recent studies have explored novel applications of murexide beyond traditional uses:

- Capping Agent in Nanotechnology : Murexide has been investigated as a capping agent for nanoparticles, enhancing their performance in supercapacitors by improving charge transfer properties .

- Neurotoxicology Research : Murexide has been utilized in neurotoxicology to assess intracellular calcium levels during toxicological studies, providing insights into cellular responses to neurotoxic agents .

Wirkmechanismus

Target of Action

Murexide, also known as ammonium purpurate or MX, is primarily used as an indicator reagent in analytical chemistry . Its primary targets are metal ions, most often calcium ions, but also copper, nickel, cobalt, thorium, and rare-earth metals .

Mode of Action

Murexide functions as a tridentate ligand , meaning it can bind to its target metal ions at three points. This binding is facilitated by the unique chemical structure of murexide, which includes multiple oxygen and nitrogen atoms that can donate electron pairs to form coordinate covalent bonds with metal ions .

Biochemical Pathways

The murexide test for uric acid involves the degradative oxidation of uric acid by means of nitric acid, followed by a combination to yield a two-ring product, purpuric acid . This gives a purple color on addition of ammonia . The reaction sequence involves various compounds, including alloxan, alloxantin, dialuric acid, nitramines, parabanic acid, purpuric acid, uramil, and uric acid .

Pharmacokinetics

It is known that murexide is a purple solid that is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous environments.

Result of Action

The result of the murexide reaction is the formation of ammonium purpurate or murexide, which produces a purple coloration . This color change is used as an indicator in complexometric titrations, helping to determine the endpoint of the titration .

Action Environment

The action of murexide is influenced by the pH of the environment. Aqueous solutions of murexide are yellow at low pH, reddish-purple in weakly acidic solutions, and blue-purple in alkaline solutions . Therefore, the pH of the solution can significantly influence the action, efficacy, and stability of murexide.

Biochemische Analyse

Biochemical Properties

Murexide plays a significant role in biochemical reactions, particularly in the identification of uric acid. The murexide test, which involves the degradative oxidation of uric acid by nitric acid, is commonly used in many laboratory settings . The reaction yields a two-ring product, purpuric acid, which gives a purple color on the addition of ammonia .

Cellular Effects

The cellular effects of Murexide are primarily observed in its interactions with neurochemicals. A study highlighted the use of a Murexide-derived in vitro electrochemical sensor for the simultaneous determination of tryptamine, serotonin, and dopamine . This indicates that Murexide can influence cell function by interacting with these neurochemicals.

Molecular Mechanism

The molecular mechanism of Murexide involves its interaction with uric acid. The reaction of uric acid with dilute nitric acid, followed by the addition of ammonia, results in the formation of ammonium purpurate or Murexide . This reaction is irreversible and involves a complex sequence of degradation and oxidation processes .

Temporal Effects in Laboratory Settings

The effects of Murexide over time in laboratory settings are primarily observed in its stability during the murexide test. The reaction mixture is heated to dryness, indicating that Murexide can withstand high temperatures .

Metabolic Pathways

Murexide is involved in the metabolic pathway of uric acid degradation. The reaction of uric acid with nitric acid, followed by the addition of ammonia, forms Murexide . This process involves several intermediate compounds and enzymes.

Vorbereitungsmethoden

Murexide can be synthesized through several methods:

Analyse Chemischer Reaktionen

Murexide undergoes various chemical reactions, including:

Complexation: Murexide forms complexes with metal ions such as calcium, copper, nickel, and cobalt.

Photocatalytic Degradation: Murexide can be degraded using photocatalysis with oxalic acid as a catalyst.

Vergleich Mit ähnlichen Verbindungen

Murexide is unique in its ability to form highly colored complexes with metal ions, making it a valuable indicator in analytical chemistry. Similar compounds include:

Eriochrome Black T: Used as an indicator for complexometric titrations involving calcium and magnesium.

Calmagite: Another complexometric indicator used for titrations involving calcium and magnesium.

Xylenol Orange: Used as an indicator for titrations involving various metal ions.

Murexide stands out due to its distinct color changes and its ability to form stable complexes with a wide range of metal ions, making it a versatile tool in chemical analysis.

Biologische Aktivität

Murexide, also known as ammonium purpurate, is a synthetic dye that has garnered significant attention in various fields due to its unique properties and biological activities. This article delves into the biological activity of murexide, focusing on its interactions with metal ions, its application in analytical chemistry, and its potential therapeutic uses.

Murexide is known for its ability to form stable complexes with metal ions, particularly calcium, nickel, and zinc. The complexation process is critical in various applications, including analytical chemistry and environmental science.

Metal Ion Complexation

- Calcium Complexation : Murexide serves as a colorimetric indicator for calcium ions. The formation of the calcium-murexide complex results in a distinct color change, allowing for the quantification of free and protein-bound calcium in biological samples. Studies indicate that the absorbance maximum for this complex occurs at 480 nm, while murexide itself absorbs at 520 nm .

- Nickel and Zinc Complexation : Research shows that murexide exhibits a greater tendency to complex with nickel (Ni²⁺) and zinc (Zn²⁺) compared to water or glycerol. The complexation process is exothermic, suggesting that enthalpy plays a significant role in driving these interactions .

Analytical Chemistry

Murexide is extensively used in analytical chemistry for determining calcium concentrations in various samples. Its effectiveness as an indicator stems from its ability to form colored complexes with calcium ions, which can be measured spectrophotometrically.

| Metal Ion | Absorbance Maximum (nm) | Complex Stability |

|---|---|---|

| Calcium | 480 | High |

| Nickel | Variable | Moderate |

| Zinc | Variable | Moderate |

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of nanoparticles grafted with murexide. These nanoparticles demonstrated significant antibacterial effects against various microorganisms when tested using microdilution methods. This suggests potential therapeutic applications for murexide-modified materials in medical settings .

Case Studies

- Determination of Calcium in Dairy Products : A study investigated the use of murexide for measuring calcium levels in dairy products. The results indicated that murexide effectively distinguished between free and protein-bound calcium, providing valuable insights into the nutritional content of these products .

- Dye Removal from Wastewater : Murexide has been studied for its removal from aqueous solutions using activated carbon derived from biomass. The adsorption process was found to follow the Langmuir isotherm model, indicating a monolayer adsorption on the adsorbent surface. The thermodynamic analysis revealed that the adsorption was spontaneous and exothermic .

Eigenschaften

CAS-Nummer |

3051-09-0 |

|---|---|

Molekularformel |

C8H8N6O6 |

Molekulargewicht |

284.19 g/mol |

IUPAC-Name |

azanium;2,6-dioxo-5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]pyrimidin-4-olate |

InChI |

InChI=1S/C8H5N5O6.H3N/c14-3-1(4(15)11-7(18)10-3)9-2-5(16)12-8(19)13-6(2)17;/h1H,(H2,10,11,14,15,18)(H2,12,13,16,17,19);1H3 |

InChI-Schlüssel |

CKUIXUMHBVWXEB-UHFFFAOYSA-N |

SMILES |

C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)NC2=O.N |

Kanonische SMILES |

C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)N=C2[O-].[NH4+] |

Key on ui other cas no. |

3051-09-0 |

Synonyme |

5-[(Hexahydro-2,4,6-trioxo-5-pyrimidinyl)imino]-2,4,6(1H,3H,5H)pyrimidinetrione Monoammonium Salt; 5,5’-Nitrilodibarbituric Acid Monoammonium Salt; Murexide ; Ammonium 5-(2,4,6-trioxoperhydropyrimidin-5-ylideneamino)barbiturate; Ammonium Purpurate; P |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of murexide?

A1: Murexide has the molecular formula C8H8N6O6 and a molecular weight of 284.19 g/mol. []

Q2: What are the key spectroscopic features of murexide?

A2: Murexide exhibits distinct spectroscopic properties. It has an absorption maximum (λmax) at 520 nm in its free form and at 480 nm when complexed with calcium. [, ] This shift in absorbance is the basis for its use as a metallochromic indicator. [] Additionally, murexide displays a characteristic Raman spectrum, which has been extensively studied alongside its surface-enhanced Raman scattering (SERS) properties, especially in complexation studies with metal ions. [, ]

Q3: How does murexide interact with metal ions?

A3: Murexide acts as a tridentate ligand, coordinating metal ions through its oxygen and nitrogen atoms. [] It forms stable complexes with various metal ions, including calcium (Ca2+), zinc (Zn2+), copper (Cu2+), nickel (Ni2+), cobalt (Co2+), and others. [, , , , , , , ] The stability of these complexes is influenced by factors like pH, ionic strength, and the nature of the metal ion. [, ]

Q4: What are the applications of murexide in analytical chemistry?

A4: Murexide's ability to form colored complexes with metal ions makes it a valuable indicator in complexometric titrations, particularly for determining calcium concentrations in various samples, including serum and saliva. [, , , ] Furthermore, its use extends to the simultaneous determination of multiple metal ions like copper, lead, cadmium, and zinc using electrochemical techniques like adsorptive stripping voltammetry. [] Murexide also finds application in studying the kinetics and thermodynamics of metal complexation reactions. [, , , , ]

Q5: Can murexide be used to study intracellular calcium signaling?

A5: While murexide itself is membrane-permeant, researchers have developed membrane-impermeant derivatives like purpurate-3,3'diacetic acid (PDAA) and 1,1'- dimethylpurpurate-3,3'diacetic acid (DMPDAA). These analogs allow for the measurement of calcium transients inside muscle fibers without entering the sarcoplasmic reticulum. []

Q6: Does murexide exhibit catalytic properties?

A6: While murexide itself is not a catalyst, studies have explored its degradation using catalysts. For instance, zinc oxide nanoparticles have been shown to catalytically degrade murexide in the presence of sodium borohydride (NaBH4), a reaction monitored through UV-Vis spectrophotometry. []

Q7: What is known about the stability and degradation of murexide?

A7: Murexide can decompose in both acidic and alkaline solutions. [, ] The rate of decomposition is influenced by factors such as pH, temperature, and ionic strength. [, ] Research indicates that murexide decomposition in acidic solutions follows first-order kinetics, with the rate constant being dependent on the concentration of strong acids. [] In alkaline solutions, the decomposition is influenced by ionic strength, suggesting that interactions between charged species play a role in the reaction mechanism. []

Q8: What is the environmental impact of murexide?

A8: Although murexide itself is not acutely toxic, it represents a class of organic dyes often found in industrial effluents, posing potential risks to aquatic ecosystems. As a result, significant research focuses on removing murexide from wastewater using various adsorbents. [, , , , , ]

Q9: What materials have been investigated for murexide removal from wastewater?

A9: Various materials, including activated carbon derived from waste biomass, pomegranate bark, and tin oxide nanoparticles loaded on activated carbon, have been studied for their murexide adsorption capabilities. [, , , , , ] These studies often involve evaluating the influence of parameters like pH, temperature, contact time, and adsorbent dosage on dye removal efficiency. [, , ]

Q10: Have computational methods been applied to study murexide?

A10: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to study murexide's molecular properties and interactions with metal ions. These studies provide insights into the electronic structure, vibrational frequencies, and binding affinities of murexide complexes. [, ]

Q11: Are there structure-activity relationship (SAR) studies on murexide derivatives?

A11: While limited information is available specifically on murexide SAR, the development of membrane-impermeant analogs like PDAA and DMPDAA highlights the potential for modifying its structure to alter its properties, such as membrane permeability and cellular localization. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.